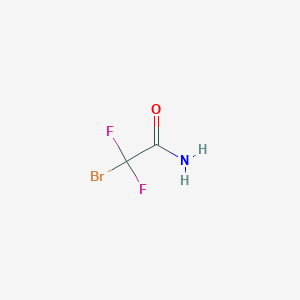

2-Bromo-2,2-difluoroacetamide

描述

2-Bromo-2,2-difluoroacetamide is an organic compound with the chemical formula C2H2BrF2NO. It is a colorless or light yellow crystalline or powdery solid, soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is commonly used as a reagent in organic synthesis and can be utilized in the preparation of fluorine-containing organic compounds, including intermediates for drugs and pesticides .

准备方法

2-Bromo-2,2-difluoroacetamide can be synthesized through various methods. One common synthetic route involves the reaction of bromoacetamide with hydrogen fluoride . The specific preparation method includes suspending bromoacetamide in hydrogen difluoride and adding gas. After a period of reaction, bromodifluoroacetamide is obtained . Another method involves the copper-catalyzed cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides, efficiently synthesizing a series of α,α-difluoro-β-lactams under mild reaction conditions .

化学反应分析

2-Bromo-2,2-difluoroacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions, such as the copper-catalyzed arylation with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to form aromatic amides.

Cyclization Reactions: It can undergo cyclization reactions, such as the copper-catalyzed [3 + 1] cyclization with cyclopropenes/diazo compounds to form α,α-difluoro-β-lactams.

Radical Addition Reactions: It can participate in atom transfer radical addition (ATRA) reactions with arylalkynes and terminal alkenes using a cobalt catalyst system, resulting in functionalized difluoroacetamides.

科学研究应用

Copper-Catalyzed Arylation

One of the prominent applications of 2-bromo-2,2-difluoroacetamide is in copper-catalyzed arylation reactions. This process enables the formation of aromatic amides from 2-bromo-2,2-difluoroacetamides through direct arylation with aryl boronic acids or trialkoxysilanes. The reactions are characterized by their efficiency and tolerance to various electronic properties of aryl groups, yielding good to excellent results .

Table 1: Summary of Reaction Conditions and Yields

| Reaction Type | Aryl Source | Yield (%) |

|---|---|---|

| Copper-Catalyzed Arylation | Aryl Boronic Acids | 87-90 |

| Aryl Trialkoxysilanes | 85-92 | |

| Mixed Aryl Sources | 80-88 |

The methodology demonstrates the ability to scale up reactions effectively, making it suitable for large-scale applications .

Synthesis of Derivatives

Researchers have also explored the synthesis of various derivatives from 2-bromo-2,2-difluoroacetamides. For instance, studies have shown that these compounds can be transformed into different amide derivatives with diverse functional groups, enhancing their utility in further chemical transformations .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of derivatives synthesized from this compound. Certain compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimal inhibitory concentrations comparable to established antibiotics like vancomycin .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 |

| Compound B | Escherichia coli | 4 |

| Compound C | Salmonella enterica | 8 |

These findings suggest that modifications to the original structure can lead to compounds with enhanced biological activity, making them candidates for further drug development.

Cytotoxicity and Anticancer Activity

Some studies have reported that specific derivatives of this compound show selective cytotoxicity against cancer cell lines while sparing healthy cells. For instance, a derivative demonstrated significant effects on HT29 colon cancer cells by inducing cell cycle arrest and apoptosis .

Development of Indole Derivatives

A notable case study involved the synthesis of indole derivatives using this compound as a precursor. These derivatives were evaluated for their biological activities, including antibacterial and anticancer properties. The study underscored the importance of structural modifications in enhancing bioactivity and provided insights into potential therapeutic applications .

Synthesis Protocols for Mass Production

A patent outlines an efficient synthesis method for producing 2-bromo-2,2-difluoroethylamine hydrochloride from ethyl bromodifluoroacetate and ammonia under controlled conditions. This method emphasizes cost-effectiveness and scalability for industrial applications .

作用机制

The mechanism of action of bromodifluoroacetamide involves its ability to participate in various chemical reactions, such as substitution, cyclization, and radical addition. These reactions often involve the formation of reactive intermediates, such as metal carbenes or radicals, which facilitate the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

2-Bromo-2,2-difluoroacetamide can be compared with other similar compounds, such as ethyl bromodifluoroacetate. Both compounds contain the bromodifluoroacetyl group, but they differ in their functional groups and reactivity. Ethyl bromodifluoroacetate is an ester and is used to introduce the CF2 group in chemical synthesis . It can undergo reactions such as the Michael-type reaction with α,β-unsaturated carbonyl compounds . This compound, on the other hand, is an amide and is commonly used in cyclization and radical addition reactions .

Similar Compounds

Ethyl Bromodifluoroacetate: An ester used to introduce the CF2 group in chemical synthesis.

Bromoacetamide: A precursor used in the synthesis of bromodifluoroacetamide.

生物活性

Overview

2-Bromo-2,2-difluoroacetamide (CAS No. 2169-67-7) is an organofluorine compound notable for its unique chemical structure, which includes two fluorine atoms and a bromine atom attached to the acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent and in the synthesis of biologically active compounds.

- Chemical Formula : C₂H₂BrF₂NO

- Appearance : Colorless or light yellow crystalline solid

- Solubility : Soluble in various organic solvents including alcohols, ethers, and ketones.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Glycolysis : Similar to halogenated derivatives of 2-deoxy-D-glucose, this compound may inhibit glycolysis in cancer cells. Research indicates that fluorinated compounds can effectively inhibit hexokinase, a key enzyme in glycolysis, thereby reducing energy production in rapidly dividing cancer cells .

- Synthesis of Aromatic Amides : The compound is used in copper-catalyzed reactions to synthesize aromatic amides from aryl boronic acids and trialkoxysilanes. This synthetic pathway is significant for developing new pharmaceuticals .

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to its biological activity:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| GBM Cells | <10 | Hexokinase inhibition | |

| Various | 15-25 | Disruption of glycolysis |

Synthesis and Applications

The compound serves as a versatile reagent in organic synthesis, facilitating the preparation of diverse biologically active compounds and intermediates for drugs and pesticides. It has been utilized in several key reactions:

- Copper-Catalyzed Direct Arylation : This method allows for the efficient formation of aromatic amides with good yields, showcasing the compound's utility in medicinal chemistry .

- Radical Addition Reactions : Involving arylalkynes and terminal alkenes, these reactions yield functionalized difluoroacetamides that can be further modified for therapeutic applications.

Case Studies

- Fluorinated Derivatives for Cancer Therapy : A study explored the synthesis of halogenated analogs of 2-deoxy-D-glucose, demonstrating that modifications at the C-2 position with halogens enhanced the stability and uptake of these compounds, making them more effective than their non-fluorinated counterparts .

- Mechanistic Studies on Reaction Pathways : Research has detailed the mechanisms by which this compound undergoes transformations in the presence of various nucleophiles and electrophiles, providing insights into its reactivity and potential applications in drug development .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-bromo-2,2-difluoroacetamide, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound derivatives often involves halogenation and amination reactions. For example, aryl boronic acids, trialkoxysilanes, or sulfonium salts can be coupled with bromo-difluoroacetamide precursors using Cu catalysis in hexafluoroisopropanol (HFIP) as a solvent. Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent choice : HFIP enhances electrophilicity of intermediates, improving coupling efficiency .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging 60–85% depending on substituents .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

A multi-technique approach is recommended:

- 1H/13C NMR : Identify distinct signals for bromine (δ ~3.8–4.2 ppm for CH2Br) and fluorine (coupling patterns in 19F NMR).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

- Melting point analysis : Compare observed values with literature (e.g., derivatives in show mp 47–254°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The geminal dihaloacetamide group acts as an electrophilic center due to electron-withdrawing effects of fluorine and bromine. Computational studies suggest:

- Radical pathways : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) may generate bromine radicals, enabling C–C bond formation via single-electron transfer (SET) .

- Steric effects : Bulky substituents on the acetamide nitrogen reduce side reactions (e.g., β-elimination) by stabilizing transition states .

Q. How do fluorine substituents influence the physicochemical and biological properties of this compound derivatives?

Fluorine atoms:

- Enhance metabolic stability : By reducing basicity of adjacent amines and blocking cytochrome P450 oxidation .

- Modulate lipophilicity : LogP values increase with fluorination, improving membrane permeability (e.g., derivatives in show enhanced antimicrobial activity) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded spectra (e.g., distinguishing CH2Br from CH2F groups) .

- Isotopic labeling : Use deuterated analogs (e.g., 4-bromo-2,6-difluorobenzyl-d4 alcohol in ) to track reaction pathways .

Q. Analytical and Safety Considerations

Q. What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

- HPLC-MS : Monitor degradation products (e.g., hydrolysis to 2,2-difluoroacetamide) under varying pH and temperature.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (typically >150°C for solid derivatives) .

Q. What safety protocols are critical when handling this compound in the laboratory?

属性

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。